molecular formula C9H5F3N2O2 B13466851 2-(trifluoromethyl)-2H-indazole-3-carboxylic acid

2-(trifluoromethyl)-2H-indazole-3-carboxylic acid

Cat. No.: B13466851
M. Wt: 230.14 g/mol
InChI Key: NGCCICVXRPUOPM-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-2H-indazole-3-carboxylic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The trifluoromethyl group attached to the indazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated indazole derivatives with various functional groups, such as hydroxyl, halogen, and amino groups .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-2H-indazole-3-carboxylic acid stands out due to its unique indazole scaffold, which provides a versatile platform for chemical modifications. The presence of the trifluoromethyl group further enhances its chemical and biological properties, making it a valuable compound in research and industry .

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

2-(trifluoromethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)14-7(8(15)16)5-3-1-2-4-6(5)13-14/h1-4H,(H,15,16)

InChI Key

NGCCICVXRPUOPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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